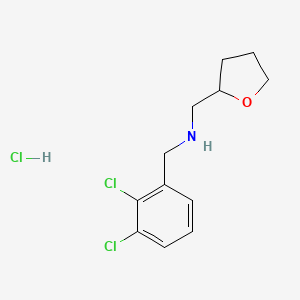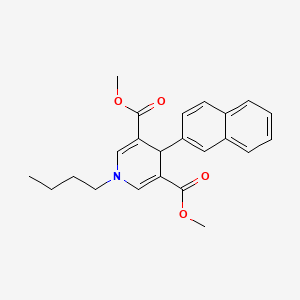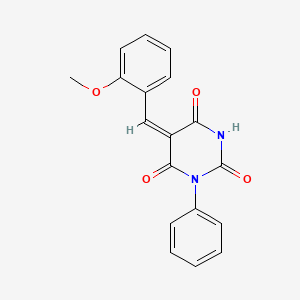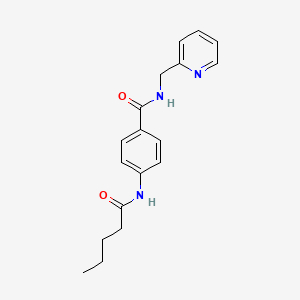![molecular formula C16H14BrF3N2O3 B4675737 5-bromo-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4675737.png)
5-bromo-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-furamide
Overview
Description
5-bromo-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-furamide is a chemical compound with the molecular formula C16H16BrF3N2O2. It is commonly referred to as BAY 43-9006 or Sorafenib. Sorafenib is a multi-kinase inhibitor that has been extensively studied for its potential therapeutic applications in various cancers.
Mechanism of Action
Sorafenib is a multi-kinase inhibitor that targets several kinases involved in cell proliferation and angiogenesis, including RAF kinases, VEGFR-2, and PDGFR-β. By inhibiting these kinases, Sorafenib blocks the growth and proliferation of cancer cells and inhibits the formation of new blood vessels that tumors need to grow.
Biochemical and Physiological Effects
Sorafenib has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis. Sorafenib has also been shown to have anti-inflammatory effects and to modulate the immune system.
Advantages and Limitations for Lab Experiments
Sorafenib has several advantages for use in lab experiments. It is a potent inhibitor of several kinases involved in cancer and angiogenesis, making it a valuable tool for studying these processes. Sorafenib has also been extensively studied in preclinical and clinical trials, providing a wealth of information about its mechanism of action and potential therapeutic applications.
One limitation of Sorafenib is its specificity. While it inhibits several kinases involved in cancer and angiogenesis, it may also inhibit other kinases that are important for normal cellular function. This can lead to unwanted side effects and limit its therapeutic potential.
Future Directions
There are several future directions for research on Sorafenib. One area of interest is the development of more specific kinase inhibitors that can target cancer cells without affecting normal cells. Another area of interest is the use of Sorafenib in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic effects. Finally, there is interest in the development of Sorafenib analogs that may have improved efficacy or reduced toxicity compared to the original compound.
Scientific Research Applications
Sorafenib has been extensively studied for its potential therapeutic applications in various cancers, including liver, kidney, and thyroid cancer. It has also been studied for its potential use in treating non-cancerous conditions such as psoriasis and rheumatoid arthritis. Sorafenib works by inhibiting the activity of several kinases that are involved in cell proliferation and angiogenesis.
properties
IUPAC Name |
5-bromo-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrF3N2O3/c17-14-4-3-13(25-14)15(23)21-11-9-10(16(18,19)20)1-2-12(11)22-5-7-24-8-6-22/h1-4,9H,5-8H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSGATWZIGXXHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-furamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(4-chlorophenyl)propyl]-N'-cyclopentylurea](/img/structure/B4675661.png)


![2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide](/img/structure/B4675679.png)
![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4675691.png)

![N-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(3-nitrophenyl)urea](/img/structure/B4675707.png)

![3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4675721.png)
![3-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide](/img/structure/B4675725.png)

acetyl]amino}benzoate](/img/structure/B4675735.png)
![2-{[4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4675750.png)